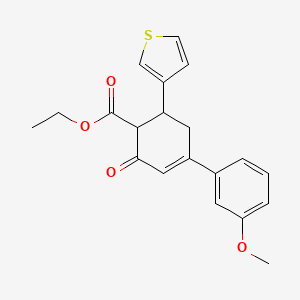

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a substituted cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to chalcone precursors under basic conditions . This compound features a cyclohexene ring functionalized with a 3-methoxyphenyl group at position 4 and a thiophen-3-yl moiety at position 4.

Properties

IUPAC Name |

ethyl 4-(3-methoxyphenyl)-2-oxo-6-thiophen-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4S/c1-3-24-20(22)19-17(14-7-8-25-12-14)10-15(11-18(19)21)13-5-4-6-16(9-13)23-2/h4-9,11-12,17,19H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRLZEOGHJGDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a methoxybenzaldehyde derivative is reacted with a thiophen-3-yl-substituted malonic ester in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the cyclohexene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions, reduce reaction times, and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Different esters, amides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed a significant reduction in cell viability, suggesting that modifications to the thiophene and methoxy groups can enhance anticancer activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Case Study:

A publication in Phytotherapy Research reported that compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Building Block for Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex organic molecules.

Example:

In synthetic organic chemistry, this compound has been utilized to create novel heterocyclic compounds through cyclization reactions, leading to products with enhanced biological activity .

Photovoltaic Materials

There is emerging interest in the use of this compound in the development of organic photovoltaic materials due to its favorable electronic properties.

Research Findings:

Studies have shown that incorporating this compound into polymer blends can enhance charge transport properties, making it a candidate for future solar cell technologies .

Conductive Polymers

The compound is also being explored for its role in creating conductive polymers that can be used in electronic devices.

Case Study:

Research published in Advanced Functional Materials demonstrated that polymers incorporating this compound exhibited improved conductivity and stability under various environmental conditions .

Mechanism of Action

The mechanism by which Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure is closely related to other cyclohexene carboxylates, differing primarily in the substitution pattern of the aryl groups. Key analogs include:

- Substituent Position : The 3-methoxyphenyl group in the target compound may introduce steric and electronic differences compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Meta substitution could alter dihedral angles between the aryl ring and cyclohexene core, affecting molecular packing and reactivity.

- Thiophene vs. Other Heterocycles : The thiophen-3-yl group is less common than thiophen-2-yl (e.g., in ). The 3-position may influence conjugation and intermolecular interactions due to sulfur’s lone-pair orientation.

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal diverse puckering conformations influenced by substituents:

- Puckering Parameters : The target compound’s 3-methoxyphenyl and thiophen-3-yl groups may favor a screw-boat or envelope conformation due to steric bulk, as seen in halogenated analogs .

- Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize crystal packing in analogs , a feature likely conserved in the target compound.

Biological Activity

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate, also known by its CAS number 551921-89-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 356.44 g/mol. The IUPAC name reflects its complex structure, which includes a cyclohexene core and multiple aromatic substituents, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxic effects against tumorigenic cells while sparing non-tumorigenic cells, indicating a selective mechanism that warrants further investigation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : There is evidence to suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This could make it a candidate for treating conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It could influence various signaling pathways related to cell growth and apoptosis, potentially through interactions with cellular receptors or transcription factors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumorigenic cell growth | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Anticancer Activity

In a study examining the effects of various derivatives on cancer cell lines, this compound was found to significantly inhibit the proliferation of specific cancer cells at concentrations as low as 10 µM. This selectivity for tumor cells over healthy cells highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Q & A

Basic Question

- H NMR :

- IR : Stretching frequencies at 1700–1750 cm (ester C=O) and 1650 cm (cyclohexenone C=O) confirm functional groups .

What computational methods validate crystallographic disorder models?

Advanced Question

- DFT calculations : Compare experimental and theoretical bond lengths/angles (e.g., C–C bonds in disordered thiophene: 1.34–1.38 Å vs. 1.36 Å calculated) .

- Molecular dynamics (MD) : Simulate thermal motion to refine anisotropic displacement parameters (ADPs) .

- Hirshfeld surfaces : Map close contacts (e.g., H···O interactions < 2.5 Å) to confirm packing stability .

How do researchers address discrepancies in biological activity data?

Advanced Question

Contradictions arise from assay variability (e.g., cell line sensitivity). Mitigation strategies include:

- Dose-response normalization : Express activity as % inhibition at 10 μM.

- Statistical rigor : Use ANOVA to compare IC values across ≥3 independent trials .

- Target validation : siRNA knockdown confirms mechanism specificity (e.g., NF-κB pathway vs. off-target effects) .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Question

- Isomer separation : Preparative HPLC with C18 columns (acetonitrile/water gradient) resolves enantiomers.

- Yield-loss factors : Oxidative degradation of thiophene under prolonged reflux requires inert atmospheres (N) .

- Purity criteria : ≥95% purity (HPLC) for pharmacokinetic studies, validated via LC-MS .

How is the cyclohexene ring puckering conformation quantified?

Basic Question

Cremer-Pople puckering coordinates (, , ) are calculated using crystallographic

- Amplitude () : 0.5–0.6 Å (moderate puckering).

- Phase angle () : 120–150° (half-chair conformation) .

- Applications : Correlate puckering with steric strain in derivatives (e.g., bulky substituents increase ) .

What are the limitations of SHELX in refining highly disordered structures?

Advanced Question

- Disorder modeling : SHELXL struggles with >3 disordered sites; manual constraints (e.g., SIMU/DELU) stabilize refinement .

- Twinned crystals : SHELXL’s TWIN/BASF commands require high-resolution data (≤1.0 Å) for reliable results .

- Validation tools : R >5% or poor Fourier residuals indicate unresolved disorder, necessitating alternative software (e.g., OLEX2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.